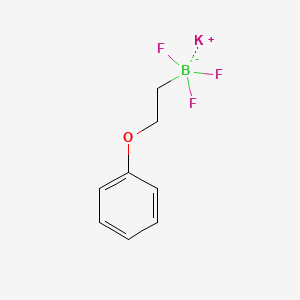

Potassium (2-phenyloxy)ethyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(2-phenoxyethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c10-9(11,12)6-7-13-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVRSLUANOEYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper(I)-Catalyzed Borylation Followed by Potassium Hydrogen Fluoride Treatment

This method is adapted from the borylation procedure developed by Marder and Liu and further optimized by Fleury-Brégeot et al. It employs copper(I) catalysis with triphenylphosphine or polystyrene-supported triphenylphosphine (PS-PPh3) as a ligand, providing mild reaction conditions (room temperature to 60 °C) and good functional group tolerance.

- The starting alkoxyethyl substrate bearing the phenyloxy group is subjected to copper(I)-catalyzed borylation.

- After completion, potassium hydrogen fluoride (KHF2) is added to the reaction mixture to convert the boronate intermediate into the corresponding potassium trifluoroborate salt.

- The mixture is stirred at room temperature for about 2 hours.

- The reaction mixture is evaporated to dryness, and the residue is extracted multiple times with hot acetone to remove impurities.

- Precipitation of the product is achieved by adding diethyl ether at 0 °C.

- The solid potassium (2-phenyloxy)ethyltrifluoroborate is collected by filtration and dried.

- The yields for alkoxyethyltrifluoroborates prepared by this method range from moderate to good (24–68%).

- The products are obtained as white powders stable for several months at room temperature without special precautions.

- Mild reaction conditions.

- Wide functional group tolerance on the oxygen substituent, including aryl groups such as phenyl.

- Avoidance of triphenylphosphine oxide contamination by using PS-PPh3.

Nucleophilic Substitution of Potassium (Bromomethyl)trifluoroborate with Phenol Derivatives

In this approach, potassium (bromomethyl)trifluoroborate is reacted with phenol or phenol derivatives under nucleophilic substitution conditions to install the 2-phenyloxyethyl moiety.

- Potassium (bromomethyl)trifluoroborate is combined with phenol or phenol derivatives in an appropriate solvent system, often tetrahydrofuran (THF) with tert-butanol as a co-solvent.

- The mixture is sealed under inert atmosphere (argon) and heated around 80 °C for 2 hours.

- After reaction completion, the solvent is removed under reduced pressure.

- The crude solids are dissolved in hot acetone, and insoluble salts such as potassium bromide are filtered off.

- The filtrate is concentrated and the product is precipitated by adding ether.

- The white solid this compound is collected by filtration and dried.

- This method allows direct substitution on the trifluoroborate moiety.

- It is compatible with various phenol derivatives, including those with aryl substituents.

- The reaction conditions are relatively mild and straightforward.

Comparative Data of Preparation Methods

| Preparation Method | Reaction Conditions | Yield Range (%) | Functional Group Tolerance | Product Form | Stability |

|---|---|---|---|---|---|

| Copper(I)-catalyzed borylation + KHF2 treatment | RT to 60 °C, Cu(I), PS-PPh3 | 24–68 | Alkyl, benzyl, aryl substituents on oxygen | White powder | Stable for months at RT |

| Nucleophilic substitution of K(bromomethyl)trifluoroborate with phenols | 80 °C, THF/tBuOH, inert atmosphere | Moderate to good | Various phenol derivatives | White solid | Stable under standard conditions |

- The copper(I)-catalyzed borylation method benefits from the use of polystyrene-supported triphenylphosphine, which enhances yield and purity by facilitating removal of triphenylphosphine oxide byproducts.

- Potassium hydrogen fluoride (KHF2) plays a crucial role in converting boronate intermediates into stable trifluoroborate salts.

- The nucleophilic substitution method provides a direct route to this compound from commercially available potassium (bromomethyl)trifluoroborate and phenols.

- Both methods yield products that are bench-stable white solids, facilitating storage and handling in synthetic applications.

- Characterization of the products typically involves ^1H, ^13C, and ^19F NMR spectroscopy, confirming the trifluoroborate structure and purity.

The preparation of this compound can be efficiently achieved via copper(I)-catalyzed borylation followed by treatment with potassium hydrogen fluoride or by nucleophilic substitution of potassium (bromomethyl)trifluoroborate with phenol derivatives. Both methods offer mild conditions, good yields, and stable products suitable for further synthetic applications such as Suzuki-Miyaura cross-coupling. The choice of method may depend on available starting materials and desired functional group compatibility.

Chemical Reactions Analysis

Types of Reactions: Potassium (2-phenyloxy)ethyltrifluoroborate is known to undergo various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.

Common Reagents and Conditions:

Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used in these reactions.

Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

Potassium (2-phenyloxy)ethyltrifluoroborate is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides. The compound's stability under various conditions makes it a preferred choice over traditional boronic acids.

2. Reaction Mechanisms

The compound can undergo several types of chemical reactions:

- Substitution Reactions : Participates in nucleophilic substitution where the trifluoroborate group can be replaced by other nucleophiles.

- Cross-Coupling Reactions : Widely used in forming complex organic molecules, which are essential intermediates in pharmaceuticals and agrochemicals.

Common Reaction Conditions:

- Reagents : Palladium catalysts, bases like potassium carbonate.

- Solvents : Toluene or ethanol.

- Temperature : Ranges from room temperature to 80°C depending on the specific reaction.

Biological Applications

1. Pharmaceutical Synthesis

this compound plays a crucial role in synthesizing pharmaceutical compounds. It serves as an intermediate in developing new therapeutic agents, particularly in anti-inflammatory and anticancer research.

2. Anti-inflammatory and Cancer Research

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties and potential efficacy against various cancers by targeting specific pathways involved in tumor growth.

Industrial Applications

1. Production of Advanced Materials

The compound is utilized in producing specialty chemicals and advanced materials due to its stability and reactivity. Its applications extend to polymer chemistry where it acts as a coupling agent.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Anti-inflammatory Effects : Research has shown that related compounds can significantly reduce inflammation markers, indicating potential for treating conditions like arthritis.

- Cancer Therapeutics : Studies have evaluated the compound's derivatives for their ability to inhibit cancer cell proliferation, suggesting a role in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of potassium (2-phenyloxy)ethyltrifluoroborate in cross-coupling reactions involves several key steps:

Transmetalation: The transfer of the organic group from the boron atom to the palladium catalyst.

Oxidative Addition: The insertion of the palladium catalyst into the carbon-halogen bond of the substrate.

Reductive Elimination: The formation of the new carbon-carbon bond and the regeneration of the palladium catalyst.

These steps are facilitated by the unique properties of the trifluoroborate group, which provides stability and reactivity under the reaction conditions .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The phenyloxy group in the target compound is bulkier and more electron-withdrawing than methoxy or benzyloxy groups. This reduces solubility in polar solvents (e.g., acetone) compared to methoxy analogs .

- Synthesis Challenges: Phenoxide ions, being stronger bases than alkoxides, may require milder conditions (e.g., low temperatures) to avoid elimination side reactions .

Reactivity in Cross-Coupling Reactions

Trifluoroborates are widely used in Suzuki-Miyaura cross-couplings. Substituents on the boron atom significantly impact reactivity:

- However, steric hindrance may offset this benefit .

- Comparative Performance :

Table 2: Reactivity in Model Cross-Coupling Reactions

Thermal Stability :

Biological Activity

Potassium (2-phenyloxy)ethyltrifluoroborate is a chemical compound that has garnered attention for its potential biological activities and applications in organic synthesis. Its derivatives are being explored not only for their utility in chemical reactions but also for their roles in the development of biologically active compounds. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The biological activity of this compound is closely linked to its role as a reagent in cross-coupling reactions. The mechanism involves:

- Transmetalation : The transfer of an organic group from the boron atom to a palladium catalyst.

- Oxidative Addition : The insertion of the palladium catalyst into the carbon-halogen bond of the substrate.

- Reductive Elimination : The formation of a new carbon-carbon bond and regeneration of the palladium catalyst.

These steps are facilitated by the trifluoroborate group, which enhances stability and reactivity under various conditions.

Biological Applications

This compound is being investigated for several biological applications:

- Synthesis of Pharmaceutical Compounds : It serves as an intermediate in the synthesis of drugs, contributing to the development of new therapeutic agents.

- Anti-inflammatory Research : Related compounds have shown significant anti-inflammatory effects, making them targets for further research in treating conditions like arthritis .

- Cancer Research : The compound's derivatives are being evaluated for their potential in treating various cancers by targeting specific pathways involved in tumor growth and proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Anti-inflammatory Effects :

- Toxicological Profiles :

- Cancer Therapeutics :

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | Synthesis of pharmaceuticals |

| Potassium phenyltrifluoroborate | Moderate anti-inflammatory | Organic synthesis |

| Potassium vinyltrifluoroborate | Limited biological activity | Polymer chemistry |

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (2-phenyloxy)ethyltrifluoroborate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of potassium trifluoroborate derivatives typically involves SN2 displacement or boronic acid conversion . For example:

- SN2 displacement : React potassium bromomethyltrifluoroborate with a phenoxide nucleophile (e.g., 2-phenyloxyethyl bromide) in a polar aprotic solvent (e.g., THF or DMF). Use 3 equivalents of the alkoxide to ensure complete substitution .

- Boronic acid route : Treat (2-phenyloxyethyl)boronic acid with KHF₂ in aqueous medium under controlled pH (7–9) and moderate temperatures (20–40°C) to form the trifluoroborate salt .

Key considerations : - Purification via continuous Soxhlet extraction improves yields when products exhibit low solubility in organic solvents .

- Monitor reaction progress using ¹⁹F NMR to track trifluoroborate formation (δ ≈ -135 ppm in acetone-d₆) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

Q. What are the common applications of this compound in organic synthesis?

Methodological Answer: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. Key steps:

- Catalytic system : Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ or Cs₂CO₃ as base in THF/H₂O (3:1) at 60–80°C .

- Scope : Couple with aryl/heteroaryl halides to synthesize biaryls or functionalized styrenes. For example, coupling with 4-bromoanisole yields 4-methoxy-2-phenoxyethylbenzene .

- Advantage : Enhanced stability compared to boronic acids, reducing protodeboronation side reactions .

Advanced Research Questions

Q. How can researchers mitigate solubility challenges during purification of this compound?

Methodological Answer: Low solubility in organic solvents (e.g., acetone, acetonitrile) complicates isolation. Strategies include:

- Continuous Soxhlet extraction : Use hot acetone to selectively dissolve the product while leaving inorganic salts (e.g., KBr) undissolved. Recover >90% yield with ≥95% purity .

- Co-solvent systems : Add 10–20% DCM to THF to enhance solubility during recrystallization .

- Ion-exchange chromatography : Replace K⁺ with tetrabutylammonium (TBA) ions to improve organic-phase solubility for characterization .

Q. What experimental design principles apply when optimizing cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to balance activity and cost. PdCl₂(Amphos) often provides superior turnover for sterically hindered substrates .

- Solvent/base optimization : For electron-deficient aryl halides, use DME with K₃PO₄ to accelerate oxidative addition .

- Kinetic profiling : Monitor reaction via GC-MS or HPLC to identify side products (e.g., homocoupling) and adjust equivalents of trifluoroborate (1.2–1.5 eq.) .

- Data contradiction resolution : If yields vary between batches, check for moisture sensitivity (store reagent over P₂O₅) or residual KHF₂ (wash with cold EtOH) .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

Methodological Answer:

- DFT calculations : Model transition states for cross-coupling to predict regioselectivity. For example, calculate activation barriers for oxidative addition of Pd(0) with aryl halides .

- Retrosynthesis tools : Use AI platforms (e.g., Pistachio, Reaxys) to propose alternative routes, such as Pd-catalyzed borylation of 2-phenoxyethyl halides .

- Solubility prediction : Apply COSMO-RS simulations to identify optimal solvent mixtures (e.g., THF/EtOH) for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.